1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-phenylurea
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Overview
Description
3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amino group, as well as a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors, such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions: The pyrimidine ring is then functionalized with a methyl group and an amino group through substitution reactions using suitable reagents.
Coupling with Phenylurea: The final step involves coupling the substituted pyrimidine ring with phenylurea under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions, such as the use of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA can be compared with other similar compounds, such as:
Imatinib: A well-known kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A kinase inhibitor with improved efficacy and safety profile.
These compounds share structural similarities with 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA, but each has unique features that contribute to their specific biological activities and therapeutic applications .
Properties
Molecular Formula |
C25H24N6O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-3-phenylurea |
InChI |
InChI=1S/C25H24N6O/c1-17-8-10-20(11-9-17)28-23-16-24(27-18(2)26-23)29-21-12-14-22(15-13-21)31-25(32)30-19-6-4-3-5-7-19/h3-16H,1-2H3,(H2,30,31,32)(H2,26,27,28,29) |
InChI Key |
PAHYJILONHXFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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